molecular formula C23H30N2O6 B4002727 1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid

Cat. No.: B4002727
M. Wt: 430.5 g/mol
InChI Key: OGMIFUANBNRUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C23H30N2O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine oxalate is 430.21038668 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Research A review highlights the importance of determining antioxidant activity in various fields, presenting critical analysis of tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP. These assays, based on chemical reactions and spectrophotometry, are pivotal in analyzing antioxidants or determining antioxidant capacity in complex samples. This comprehensive approach underscores the significance of methodological diversity in researching compounds with potential antioxidant properties (I. Munteanu & C. Apetrei, 2021).

Investigating Ethylene Perception Inhibitors in Agriculture Research on 1-methylcyclopropene (1-MCP) explores its role in enhancing the quality of fruits and vegetables by inhibiting ethylene perception, thereby delaying ripening and senescence. This study demonstrates the potential of chemical compounds in agricultural applications, offering insights into the commercial potential and physiological responses of fruits to such treatments (C. Watkins, 2006).

Sorption of Herbicides to Soil and Organic Matter A detailed review on the sorption of 2,4-D and other phenoxy herbicides provides insights into the interaction between these chemicals and various soil components. Understanding the sorption mechanisms and influencing factors is crucial for assessing the environmental fate of chemical compounds, including 1-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-4-methylpiperazine oxalate, if applied in agricultural settings (D. Werner, J. Garratt, & G. Pigott, 2012).

Biodegradation and Fate of Chemicals in Environment A review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights microbial capabilities to degrade such compounds. Understanding microbial interactions with chemical contaminants offers a pathway for researching bioremediation approaches for various compounds, including the complex processes involved in breaking down specific chemical structures (S. Thornton et al., 2020).

Properties

IUPAC Name

1-methyl-4-[2-[2-(2-phenylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.C2H2O4/c1-22-11-13-23(14-12-22)15-16-24-17-18-25-21-10-6-5-9-20(21)19-7-3-2-4-8-19;3-1(4)2(5)6/h2-10H,11-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMIFUANBNRUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.